molecular formula C27H26FN5O2 B3405003 N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251682-62-8

N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B3405003
CAS No.: 1251682-62-8
M. Wt: 471.5
InChI Key: ZAUJWKGEWFCYKS-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group, a pyridine ring linked to a 1,2,4-oxadiazole moiety, and a 4-fluorophenylethyl side chain. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, which often enhances target binding in medicinal chemistry applications . The fluorophenyl group may improve pharmacokinetic properties by modulating lipophilicity and bioavailability.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18(19-9-11-22(28)12-10-19)30-26(34)21-13-16-33(17-14-21)25-23(8-5-15-29-25)27-31-24(32-35-27)20-6-3-2-4-7-20/h2-12,15,18,21H,13-14,16-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUJWKGEWFCYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C25H22F2N4O2
  • Molecular Weight : 438.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biological targets. The 1,2,4-oxadiazole moiety is known for its diverse biological activities, including anticancer and anti-inflammatory properties. Compounds containing this scaffold have shown inhibitory effects on several enzymes and receptors:

  • Inhibition of Enzymes :
    • Histone Deacetylases (HDACs) : Compounds with oxadiazole rings exhibit significant inhibition against HDACs, which are crucial in cancer progression and neurodegenerative diseases .
    • Carbonic Anhydrase (CA) : Inhibitors of CA have applications in treating glaucoma and epilepsy .
  • Anticancer Activity :
    • Research has demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against breast (MCF7) and liver (HEPG2) cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds to this compound:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerMCF70.275
AnticancerHEPG21.18
HDAC InhibitionHDACModerate
Carbonic AnhydraseCASignificant

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Properties :
    • A study synthesized various oxadiazole derivatives and evaluated their anticancer activity through MTT assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, demonstrating the potential for further development .
  • Mechanism-Based Approaches :
    • Another investigation focused on the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells, emphasizing their role in modulating signaling pathways associated with cell survival and death .

Comparison with Similar Compounds

a. Heterocyclic Core

  • The target compound’s 1,2,4-oxadiazole ring offers superior metabolic stability compared to triazoles (e.g., compound 561295-12-3 in ), which are prone to oxidative degradation .

b. Substituent Effects

  • The 4-fluorophenyl group in the target compound enhances membrane permeability relative to thiophene -containing analogs (e.g., 561295-12-3 in ), which may improve CNS penetration .
  • Piperazine -substituted analogs (e.g., 378203-87-3 in ) often exhibit higher solubility but reduced blood-brain barrier penetration compared to the target’s piperidine-carboxamide scaffold.

c. Pharmacokinetic Considerations

  • The carboxamide group in the target compound likely improves aqueous solubility over sulfonyl or methanesulfonamide derivatives (e.g., ), which are more lipophilic and prone to plasma protein binding.

Q & A

Q. What synthetic strategies are employed to optimize the yield and purity of this compound?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors using phosphorus oxychloride, coupling of fluorophenyl-ethylamine derivatives, and piperidine-carboxamide functionalization. Key steps include:

  • Refluxing in dimethylformamide (DMF) or ethanol for cyclization .
  • Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates .
  • Solvent optimization (e.g., dichloromethane for amide bond formation) to minimize side reactions . Methodological Tip: Monitor reaction progress using TLC and adjust catalyst ratios (e.g., 1.2–1.5 equivalents of coupling agents) to improve yields.

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy: Confirm regiochemistry of the 1,2,4-oxadiazole ring and piperidine substitution patterns (e.g., δ 8.2–8.5 ppm for pyridyl protons) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 492.5) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry, particularly for the fluorophenyl-ethyl moiety .

Q. How is the compound initially screened for biological activity?

  • In vitro binding assays: Target receptors like mGlu5 (metabotropic glutamate receptor 5) using fluorometric Ca²⁺ flux assays .
  • Whole-blood LTB4 inhibition tests: Measure IC₅₀ values to evaluate anti-inflammatory potential .
  • Cellular cytotoxicity assays: Use MTT or ATP-lite protocols on cancer cell lines (e.g., HCT-116) to assess antiproliferative effects .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

Key SAR findings include:

Substituent Effect on Activity Reference
4-FluorophenylEnhances blood-brain barrier penetration
1,2,4-OxadiazoleImproves metabolic stability and FLAP binding (IC₅₀ < 10 nM)
Piperidine-4-carboxamideCritical for CGRP receptor antagonism (Ki < 1 nM)
Methodological Tip: Replace the oxadiazole with thiadiazole analogs to study electronic effects on receptor affinity .

Q. How can computational modeling improve target engagement predictions?

  • Molecular docking: Use software like Schrödinger to predict binding poses at the CGRP receptor’s hydrophobic pocket .
  • Quantum mechanical calculations: Optimize reaction pathways for oxadiazole cyclization (e.g., transition state energy barriers) .
  • MD simulations: Assess conformational stability of the piperidine ring in aqueous environments .

Q. What strategies mitigate CYP3A4 inhibition and improve pharmacokinetics?

  • LogP reduction: Introduce polar groups (e.g., hydroxyl or carboxyl) to decrease lipophilicity (target LogP < 3) .
  • Prodrug design: Mask the carboxamide with ester groups to enhance oral bioavailability .
  • Species-specific DMPK profiling: Compare hepatic clearance in rodents vs. human microsomes to predict clinical scalability .

Q. How should researchers resolve contradictions in reported biological data?

  • Case Example: Discrepancies in mGlu5 receptor potency (EC₅₀ = 170 nM in rats vs. 50 nM in human cells) may arise from species-specific receptor isoforms. Validate using cross-species ortholog expression systems .
  • Statistical Approach: Apply Bland-Altman analysis to compare inter-laboratory variability in IC₅₀ measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

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